molecular formula C10H13N B2824732 2-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 341009-38-9

2-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2824732
CAS No.: 341009-38-9
M. Wt: 147.221
InChI Key: PTOLXLSYGKBIJB-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of indene, featuring a methyl group and an amine group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 2-Methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent. One common method is the reduction with sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a methyl group and an amine group on the indene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Overview

2-Methyl-2,3-dihydro-1H-inden-1-amine (C10H13N) is an organic compound derived from indene, notable for its structural features that include a methyl group and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the domains of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to function as a norepinephrine reuptake inhibitor . By binding to norepinephrine transporters, it prevents the reabsorption of norepinephrine into presynaptic neurons, thereby increasing its availability in the synaptic cleft. This mechanism may have implications for mood regulation and cognitive functions, making it a candidate for treating conditions such as depression and anxiety disorders.

Biochemical Pathways

The compound's structural similarity to amphetamines suggests that it may also influence the release or reuptake of other neurotransmitters such as dopamine and serotonin. This interaction could affect various biochemical pathways related to mood regulation, reward processing, and cognition.

Antimicrobial and Anticancer Properties

Recent studies indicate that this compound exhibits antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of microbial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.
  • Anticancer Activity : Preliminary findings suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects.

Case Studies

  • Neuropharmacological Effects : A study examining the compound's effects on neurotransmitter levels indicated a significant increase in norepinephrine levels in animal models, which correlated with improved mood-related behaviors. This suggests potential applications in treating mood disorders.
  • Anticancer Studies : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. For example, it showed cytotoxic effects on leukemia cell lines with IC50 values indicating effective concentrations for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Likely well absorbed in the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

Data Summary

PropertyValue
Molecular FormulaC10H13N
Potential ActivitiesAntimicrobial, Anticancer
Mechanism of ActionNorepinephrine reuptake inhibitor
PharmacokineticsWell absorbed; liver metabolism; urinary excretion

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOLXLSYGKBIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341009-38-9
Record name 2-methyl-2,3-dihydro-1H-inden-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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